4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a halogenated aromatic ketone featuring a bromine substituent at the 4'-position of the phenyl ring and a 5,5-dimethyl-1,3-dioxane moiety attached via a pentanoyl chain. This compound serves as a critical intermediate in pharmaceutical synthesis and organic chemistry due to its unique electronic and steric properties imparted by the bromine atom and the rigid dioxane ring. The 5,5-dimethyl group on the dioxane enhances hydrolytic stability, making it suitable for reactions requiring prolonged stability under varying conditions .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARKPZQJWZYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645916 | |
| Record name | 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-80-3 | |
| Record name | 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:
-
Bromination: : The introduction of a bromine atom into the phenyl ring is achieved through electrophilic aromatic substitution. This step requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
-
Formation of the Dioxane Ring: : The dioxane ring is formed by reacting a suitable diol with an aldehyde or ketone under acidic conditions. Common reagents for this step include para-toluenesulfonic acid (p-TSA) or sulfuric acid (H2SO4).
-
Coupling Reaction: : The final step involves coupling the brominated phenyl compound with the dioxane-containing moiety. This can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and dioxane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogen Variation
Key Compounds Compared :
2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-76-7)
3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-78-9)
2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898756-85-9)
2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898786-95-3)
Table 1: Substituent Effects on Molecular Properties
Key Observations :
- Halogen Type : Bromine’s larger atomic radius compared to chlorine and fluorine increases steric hindrance and polarizability, favoring nucleophilic aromatic substitution (e.g., in drug derivatization). Fluorine’s electronegativity improves metabolic stability in medicinal chemistry .
- Substituent Position : Para-substituted bromine (4') allows for symmetric electronic effects, whereas ortho-substituents (2') introduce steric constraints that may reduce reaction rates .
Functional Group Modifications
Key Compounds Compared :
2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxyvalerophenone (CAS 898786-77-1)
Table 2: Electronic and Solubility Effects of Non-Halogen Substituents
| Compound (CAS) | Substituent(s) | Position(s) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
|---|---|---|---|---|
| 2',5'-Dimethoxy (N/A) | OCH₃ | 2',5' | 445.0 ± 35.0 | 1.046 ± 0.06 |
| 3',5'-Dimethyl-4'-methoxy | CH₃, OCH₃ | 3',5',4' | N/A | N/A |
Key Observations :
- Methoxy Groups : Electron-donating methoxy substituents increase solubility in polar solvents but reduce electrophilic reactivity compared to halogens. The 2',5'-dimethoxy derivative’s higher boiling point (predicted) correlates with increased molecular polarity .
- Methyl Groups : Alkyl groups (e.g., 3',5'-dimethyl) enhance lipophilicity, favoring membrane permeability in bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
